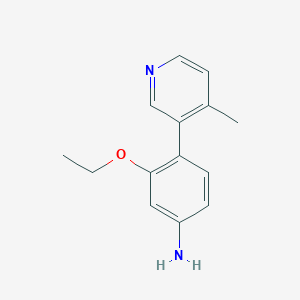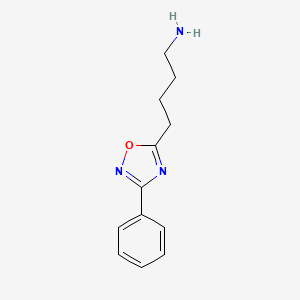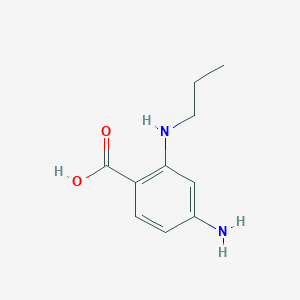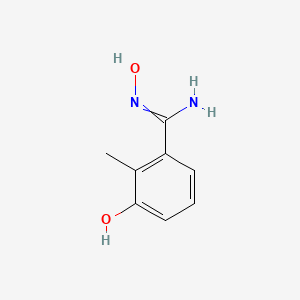
N,3-dihydroxy-2-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,3-dihydroxy-2-methylbenzenecarboximidamide is an organic compound with a unique structure that includes both hydroxyl and carboximidamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxy-2-methylbenzenecarboximidamide typically involves the reaction of 3,5-dihydroxy-2-methylbenzoic acid with an appropriate amidating agent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group.
Industrial Production Methods
Industrial production of N’,3-dihydroxy-2-methylbenzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N’,3-dihydroxy-2-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’,3-dihydroxy-2-methylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’,3-dihydroxy-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dihydroxy-2-methylbenzoic acid
- 2-methylbenzamide
- 3,4-dihydroxybenzoic acid
Uniqueness
N’,3-dihydroxy-2-methylbenzenecarboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N',3-dihydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(9)10-12)3-2-4-7(5)11/h2-4,11-12H,1H3,(H2,9,10) |
InChI-Schlüssel |
XSKZIHOSRQWBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



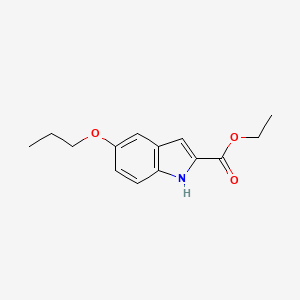
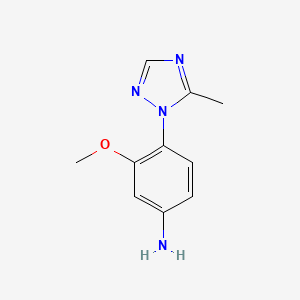
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
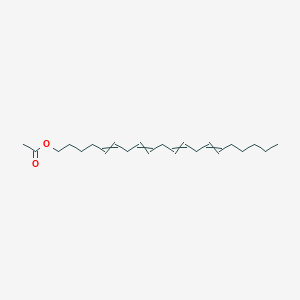

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
